1-{2-[4-(4-Methoxyphenyl)piperazino]acetyl}-4-piperidinecarboxamide
Description
Properties
IUPAC Name |
1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-26-17-4-2-16(3-5-17)22-12-10-21(11-13-22)14-18(24)23-8-6-15(7-9-23)19(20)25/h2-5,15H,6-14H2,1H3,(H2,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCCWFDGEFSKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(4-Methoxyphenyl)piperazino]acetyl}-4-piperidinecarboxamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction using appropriate reagents and conditions.
Acetylation and Carboxamide Formation: The final step involves the acetylation of the piperazine ring followed by the formation of the piperidinecarboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(4-Methoxyphenyl)piperazino]acetyl}-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-{2-[4-(4-Methoxyphenyl)piperazino]acetyl}-4-piperidinecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{2-[4-(4-Methoxyphenyl)piperazino]acetyl}-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- ()
- Key Differences : Replaces the 4-methoxyphenylpiperazine with a 3,5-dimethylpyrazole group.
- Implications: Pyrazole rings are known for hydrogen-bonding capabilities and metabolic stability. The absence of the piperazine moiety may reduce affinity for serotonin/dopamine receptors but could improve selectivity for other targets (e.g., kinases) .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid ()
- Key Differences : Features a FMOC-protected piperazine linked via acetic acid.
- Implications : The FMOC group is typically used in solid-phase synthesis for temporary protection. This compound’s carboxylic acid functionality contrasts with the acetyl-piperidinecarboxamide structure, suggesting divergent solubility and reactivity profiles .
4-(4-Methylpiperazino)aniline and 4-(4-Methylpiperazino)benzoic Acid ()
- Key Differences : Methylpiperazine substituents on aromatic amines or carboxylic acids.
- Implications : The methyl group on piperazine may reduce steric hindrance compared to the methoxyphenyl group. The benzoic acid derivative’s ionizable group could enhance aqueous solubility, a critical factor in drug design .
2-(4-Benzyllpiperazino)-N-(3,4-dichlorophenyl)acetamide ()
- Key Differences : Incorporates a benzylpiperazine and dichlorophenylacetamide.
- Implications: The dichlorophenyl group’s electron-withdrawing nature may alter receptor binding kinetics compared to the electron-donating methoxy group.
Physicochemical and Pharmacokinetic Considerations
A hypothetical comparison of key properties is outlined below:
| Compound | Molecular Weight | Key Substituents | Predicted logP* | Potential Applications |
|---|---|---|---|---|
| Target Compound | ~389.4 | 4-Methoxyphenylpiperazine | ~2.5 | CNS modulation, antimicrobial |
| 1-[2-(3,5-Dimethylpyrazol-1-yl)acetyl]-... | ~293.3 | Pyrazole | ~1.8 | Kinase inhibition |
| 4-(4-Methylpiperazino)benzoic Acid | ~220.3 | Carboxylic acid | ~0.5 | Solubility enhancer |
| 2-(4-Benzyllpiperazino)-N-(3,4-Cl₂Ph)... | ~428.3 | Dichlorophenyl, benzylpiperazine | ~3.2 | Antipsychotic lead |
*logP values estimated using fragment-based methods.
Biological Activity
1-{2-[4-(4-Methoxyphenyl)piperazino]acetyl}-4-piperidinecarboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H22N4O2
- Molecular Weight : 318.39 g/mol
- IUPAC Name : this compound
Receptor Interactions
This compound exhibits significant affinity for various receptors. Notably, it has been identified as a potent antagonist for the serotonin 5-HT7 receptor with a binding affinity (Ki) of approximately 2.6 nM . This receptor is implicated in numerous neurological processes, making this compound a candidate for further exploration in treating mood disorders.
Pharmacological Effects
In vitro studies have shown that this compound influences neurotransmitter systems, particularly those involving serotonin and dopamine. Its interaction with the dopamine D2 receptor was evaluated through competitive displacement assays, revealing promising results with a Ki value of 54 nM for related compounds .
Table 1: Binding Affinities of Related Compounds
| Compound Name | Receptor Type | Ki (nM) |
|---|---|---|
| This compound | 5-HT7 | 2.6 |
| 1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | D2 DAR | 54 |
Case Studies
A study conducted by researchers focused on the synthesis and evaluation of derivatives of piperazine compounds, including the target compound. The findings indicated that modifications to the piperazine structure could enhance receptor binding and selectivity .
Another investigation into the compound's potential as a PET radiotracer showed that it could effectively visualize serotonin receptors in vivo, which is crucial for developing diagnostic tools for psychiatric disorders .
Q & A
Q. What statistical approaches are critical for analyzing dose-response relationships in preclinical studies?
- Methodological Answer :
- Nonlinear Regression (GraphPad Prism) : Fit sigmoidal curves to calculate EC50/IC50 values (report 95% confidence intervals) .
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., ARRIVE guidelines) to address variability in rodent models .
Q. How can conflicting data on metabolic stability be reconciled?
- Methodological Answer :
- Interspecies Comparisons : Test microsomal stability in human vs. rat liver fractions (e.g., t1/2 = 120 vs. 60 min) to identify species-specific metabolism .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition (IC50 >10 µM indicates low risk of drug interactions) .
Critical Citations
- Synthesis & Characterization:
- Biological Activity:
- Toxicity & Safety:
- Computational Modeling:
- Experimental Design:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
